![molecular formula C18H18IN3O B12635095 2-Iodo-N-[2-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide CAS No. 920537-68-4](/img/structure/B12635095.png)
2-Iodo-N-[2-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-N-[2-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-[2-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by reacting o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Alkylation: The benzimidazole ring is then alkylated using an appropriate alkyl halide, such as 1-bromo-2-iodobenzene, in the presence of a base like potassium carbonate.
Amidation: The final step involves the formation of the benzamide moiety by reacting the alkylated benzimidazole with a suitable amine or amide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-Iodo-N-[2-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
2-Iodo-N-[2-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers and catalysts.
作用机制
The mechanism of action of 2-Iodo-N-[2-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. The iodine atom may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
- 2-Iodo-N-[2-(1H-benzimidazol-2-yl)ethyl]benzamide
- 2-Iodo-N-[2-(1-methyl-1H-imidazol-2-yl)propyl]benzamide
- 2-Iodo-N-[2-(1-methyl-1H-benzimidazol-2-yl)butyl]benzamide
Uniqueness
2-Iodo-N-[2-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide is unique due to the presence of the iodine atom, which can enhance its reactivity and biological activity
属性
CAS 编号 |
920537-68-4 |
|---|---|
分子式 |
C18H18IN3O |
分子量 |
419.3 g/mol |
IUPAC 名称 |
2-iodo-N-[2-(1-methylbenzimidazol-2-yl)propyl]benzamide |
InChI |
InChI=1S/C18H18IN3O/c1-12(11-20-18(23)13-7-3-4-8-14(13)19)17-21-15-9-5-6-10-16(15)22(17)2/h3-10,12H,11H2,1-2H3,(H,20,23) |
InChI 键 |
BPKXWESPYAZTKK-UHFFFAOYSA-N |
规范 SMILES |
CC(CNC(=O)C1=CC=CC=C1I)C2=NC3=CC=CC=C3N2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


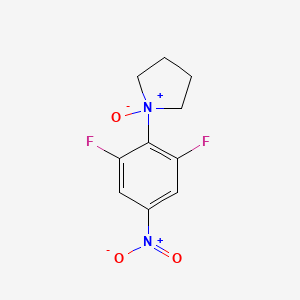
![N'-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea](/img/structure/B12635043.png)
![Benzonitrile, 3-[5-(2-benzothiazolylmethoxy)-2-chlorophenoxy]-5-chloro-](/img/structure/B12635050.png)
![[(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12635054.png)
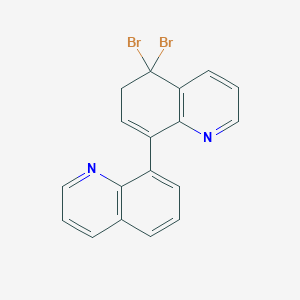
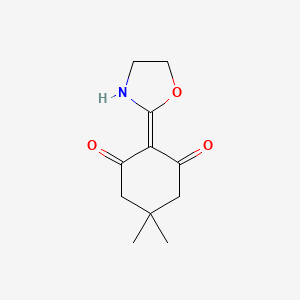
![[(1,2-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12635078.png)
![3-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12635082.png)
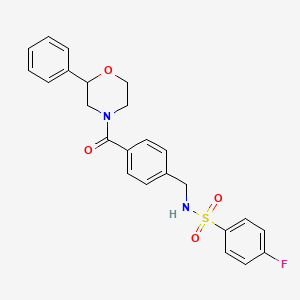
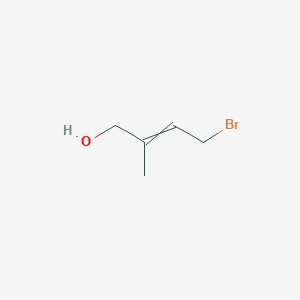
![(3aS,4R,4aS,7aR,8R,8aS)-6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-epoxy[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12635096.png)
![Acetic acid, 2-[[1-(aminocarbonyl)-3-[[[(2S,4R)-2-[[[(3-chloro-2-fluorophenyl)methyl]amino]carbonyl]-4-fluoro-4-methyl-1-pyrrolidinyl]carbonyl]amino]-1H-indol-5-yl]oxy]-](/img/structure/B12635100.png)
![2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12635106.png)

